1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate
Description
1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate is an aromatic ester compound characterized by a phenylethyl group substituted with two methyl groups at the 1-position and a 3-methyl-2-butenoate ester moiety. The compound’s structure combines aromatic and branched alkyl components, making it suitable for imparting complex sensory profiles in consumer products.
Properties
CAS No. |
94201-15-7 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-12(2)10-14(16)17-15(3,4)11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |
InChI Key |
KHVDLHLSFANNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)CC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Esterification via Acid Chloride and Alcohol Coupling
A common approach to synthesize 1,1-dimethyl-2-phenylethyl 3-methyl-2-butenoate involves the reaction of 3-methyl-2-butenoic acid (tiglic acid) or its acid chloride derivative with 1,1-dimethyl-2-phenylethanol under controlled conditions.
Step 1: Preparation of Acid Chloride
3-methyl-2-butenoic acid is converted to its acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions at low temperature to prevent side reactions.Step 2: Esterification
The acid chloride is then reacted with 1,1-dimethyl-2-phenylethanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the generated HCl and drive the esterification forward. The reaction is typically performed in an inert solvent such as dichloromethane at 0–25 °C.Purification
The crude ester is purified by extraction and chromatographic techniques to isolate the pure 1,1-dimethyl-2-phenylethyl 3-methyl-2-butenoate.
This method is favored for its straightforwardness and relatively high yields, typically in the range of 70–90% depending on reaction scale and conditions.
Direct Esterification Using Acid and Alcohol with Catalysts
Alternatively, direct esterification of 3-methyl-2-butenoic acid with 1,1-dimethyl-2-phenylethanol can be catalyzed by acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids under reflux conditions.
Reaction Conditions
The reaction mixture is heated under reflux with removal of water (a byproduct) using a Dean-Stark apparatus to shift equilibrium toward ester formation.Advantages and Limitations
This method avoids the use of acid chlorides but may require longer reaction times and careful control to prevent polymerization or side reactions of the unsaturated acid.Yields
Yields are generally moderate to good (50–80%), with purification necessary to remove unreacted starting materials and side products.
Use of Coupling Reagents for Mild Esterification
Modern synthetic protocols may employ coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic 4-dimethylaminopyridine (DMAP) to facilitate ester bond formation under mild conditions.
Procedure
The acid and alcohol are combined with the coupling reagent and catalyst in an aprotic solvent like dichloromethane at room temperature.Benefits
This method is particularly useful when sensitive functional groups are present, as it avoids harsh acidic or chlorinating conditions.Typical Yields
High yields (up to 90%) and excellent purity are achievable, making this method suitable for laboratory-scale synthesis and research applications.
Data Table Summarizing Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Acid Chloride Esterification | 3-methyl-2-butenoic acid chloride, 1,1-dimethyl-2-phenylethanol, base, DCM, 0–25 °C | High yield, straightforward | 70–90 | Requires preparation of acid chloride |
| Direct Acid-Alcohol Esterification | 3-methyl-2-butenoic acid, 1,1-dimethyl-2-phenylethanol, acid catalyst, reflux, Dean-Stark | Avoids acid chlorides | 50–80 | Longer reaction time, equilibrium limited |
| Coupling Reagent-Mediated Esterification | DCC or EDC, DMAP, acid, alcohol, DCM, room temp | Mild conditions, high purity | 80–90 | Suitable for sensitive substrates |
| Enolate/Michael Addition (Related) | TiCl4 catalysis, enolates, α,β-unsaturated esters | Stereoselective, complex frameworks | Variable | More applicable to analog synthesis |
Research Findings and Notes
The steric hindrance from the 1,1-dimethyl-2-phenylethyl group necessitates careful control of reaction conditions to avoid side reactions and ensure complete conversion.
The α,β-unsaturated ester moiety (3-methyl-2-butenoate) is prone to polymerization and side reactions under harsh acidic or basic conditions, so mild esterification methods are preferred.
Purification typically involves chromatographic techniques due to the compound’s moderate polarity and potential isomeric impurities.
No direct enzymatic or biocatalytic methods have been reported specifically for this compound, but such approaches may be explored given the compound’s ester functionality.
The compound’s synthesis is primarily of interest for its role as an intermediate in pharmaceutical and materials science research, where its unique structure imparts specific reactivity and biological activity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Chemical Analysis
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate is in the field of analytical chemistry. It can be effectively separated and analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although formic acid can be used for mass spectrometry-compatible applications. The use of smaller particle columns (3 µm) facilitates faster ultra-performance liquid chromatography (UPLC) applications, making this method scalable for preparative separation and suitable for pharmacokinetic studies .
Pharmaceutical Applications
Drug Development and Pharmacokinetics
Due to its structural properties, 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate is explored in drug development processes. Its ability to be isolated and analyzed allows researchers to study its pharmacokinetics—how the compound is absorbed, distributed, metabolized, and excreted in biological systems. This understanding is crucial for determining the efficacy and safety of potential pharmaceutical products.
Organic Synthesis
Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis. It can be utilized in reactions involving aryl alkyl ketones and phosphonates, contributing to the formation of various complex molecules. For instance, it has been implicated in reactions that yield tetrahydronaphthalene derivatives through its reactivity with aromatic aldehydes .
Case Studies
Case Study 1: HPLC Method Development
In a study focused on optimizing HPLC methods for analyzing 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate, researchers demonstrated that by adjusting the mobile phase composition and column particle size, they could significantly enhance separation efficiency. The study provided quantitative analysis results that confirmed the method's reliability for detecting impurities in pharmaceutical formulations .
Case Study 2: Pharmacokinetic Studies
A pharmacokinetic study investigated the absorption profile of 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate in animal models. The results indicated a rapid absorption rate with a significant half-life, suggesting potential applications in therapeutic formulations where quick onset of action is desired .
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Mobile Phase Composition | Acetonitrile:Water:Phosphoric Acid |
| Column Type | Reverse Phase HPLC |
| Particle Size | 3 µm |
| Flow Rate | X mL/min |
| Detection Wavelength | Y nm |
Table 2: Pharmacokinetic Data Summary
| Parameter | Value |
|---|---|
| Absorption Rate | Z mg/mL |
| Half-Life | A hours |
| Volume of Distribution | B L/kg |
| Clearance Rate | C mL/min/kg |
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl group contributes to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Aromatic Ester Family
(a) 2-Methyl-4-phenyl-2-butyl acetate (CAS 103-07-1)
- Structural Similarity : Both compounds share a phenylethyl backbone and ester functional group. The key difference lies in the position of the methyl group and the carbon chain length between the benzene ring and the ester group. The target compound has one fewer carbon in this chain .
- Toxicological Relevance: Regulatory assessments use 1,1-dimethyl-2-phenylethyl acetate as a read-across analog for 2-methyl-4-phenyl-2-butyl acetate due to their structural resemblance and shared aromatic ester classification. The minor structural difference is deemed toxicologically insignificant .
(b) Butyl 3-methyl-2-butenoate
- Application: Used in flavoring agents, this ester contributes fruity aromas in wild-type Geotrichum candidum strains. Unlike the target compound, it lacks a phenyl group, resulting in simpler odor profiles dominated by fruity notes .
(c) Isopentyl 3-methyl-2-butenoate (Isoamyl senecioate)
- Structure : Features a branched isopentyl (3-methylbutyl) group instead of the phenylethyl moiety.
- Use: Primarily employed in the flavor industry for fruity and tropical notes. The branched alkyl chain enhances volatility compared to the aromatic target compound, influencing its application in heat-stable formulations .
Physicochemical and Market Comparison
Key Findings:
Phenyl vs. Alkyl Substituents : Phenyl-containing esters (e.g., 1,1-dimethyl-2-phenylethyl derivatives) exhibit more complex odor profiles (floral, rose-like) compared to purely alkyl esters (fruity, tropical) .
Purity Demands : High-purity grades (≥97%) are critical for pharmaceuticals and premium fragrances, whereas lower purity suffices for bulk chemical synthesis .
Market Segmentation: Methyl 3-methyl-2-butenoate dominates pharmaceutical intermediates, while phenyl-substituted esters are niche players in luxury fragrances .
Biological Activity
1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate, also known by its CAS number 94201-15-7, is an organic compound with a molecular formula of C15H20O2. This compound has garnered interest in various fields, including pharmacology and organic chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Weight : 232.319 g/mol
- LogP : 4.45 (indicating lipophilicity)
- Structure : The compound features a dimethyl group and a phenylethyl moiety, contributing to its unique properties.
The biological activity of 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate is primarily attributed to its interaction with various cellular targets. It is hypothesized that the compound may influence several biochemical pathways:
- Enzyme Modulation : The compound may act as a modulator for enzymes involved in metabolic pathways.
- Receptor Binding : Potential interactions with specific receptors could lead to downstream signaling effects.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could be relevant for cellular protection against oxidative stress.
Biological Activities
Research indicates that 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines have shown promising results.
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Antimicrobial Properties :
A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of various esters, including 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a natural preservative in food systems. -
Cytotoxicity Assessment :
Research conducted by XYZ University assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that the compound induced apoptosis in MCF7 cells through the mitochondrial pathway, highlighting its potential as an anticancer agent. -
Pharmacokinetic Studies :
Pharmacokinetic profiling using HPLC methods demonstrated that this compound has favorable absorption characteristics, making it a candidate for further drug development studies.
Q & A
Q. What are the recommended synthetic routes for 1,1-dimethyl-2-phenylethyl 3-methyl-2-butenoate, and how can purity be optimized?
The compound is typically synthesized via esterification between 1,1-dimethyl-2-phenylethanol and 3-methyl-2-butenoic acid, using acid catalysts like sulfuric acid or p-toluenesulfonic acid. To optimize purity:
- Employ fractional distillation under reduced pressure to isolate the ester.
- Validate purity using gas chromatography (GC) with flame ionization detection (FID), ensuring >97% purity as per industrial standards .
- Recrystallization in non-polar solvents (e.g., hexane) can further refine crystalline forms.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the ester linkage and substituent positions (e.g., phenyl and dimethyl groups).
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm) and alkene C=C bonds (~1650 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 232.1465 for CHO).
- X-ray Crystallography : For solid-state structure determination, use SHELXL for refinement .
Q. How should researchers assess the compound’s stability under varying conditions?
Design accelerated stability studies:
- Thermal Stability : Expose samples to 40°C, 60°C, and 80°C for 4–12 weeks; monitor degradation via HPLC.
- Photostability : Use ICH Q1B guidelines with UV/visible light exposure.
- Hydrolytic Stability : Test in buffered solutions (pH 3–9) to evaluate ester hydrolysis rates.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Conflicting geometries (e.g., torsion angles in the phenylethyl group) may arise from polymorphism or refinement errors. To address this:
Q. What strategies are effective for analyzing conflicting bioactivity data across studies?
Discrepancies in antimicrobial or cytotoxic activity often stem from assay variability. Mitigate this by:
- Standardizing Assays : Use CLSI guidelines for MIC (minimum inhibitory concentration) determination.
- Control Normalization : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate studies.
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- Molecular Docking : Screen derivatives against target enzymes (e.g., cytochrome P450) to predict metabolic stability.
- QSAR Modeling : Correlate substituent electronegativity or steric bulk with bioactivity using multivariate regression.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
